molecular formula C10H17NO3 B063029 Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) CAS No. 193635-13-1

Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI)

Cat. No. B063029
M. Wt: 199.25 g/mol
InChI Key: BDHJVDJFIYEXFN-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) reduces the production of prostaglandins, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in both in vitro and in vivo studies. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) in lab experiments is its relatively high yield in the synthesis process. It is also a cost-effective and efficient way to produce Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI). However, one of the limitations is that it may not be suitable for all types of experiments due to its specific mechanism of action.

Future Directions

There are several potential future directions for the use of Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) in scientific research. One potential direction is the development of new drugs based on its anti-inflammatory, analgesic, and antipyretic effects. Another potential direction is the study of its effects on oxidative stress and inflammation in various diseases, such as cancer and autoimmune disorders. Additionally, further research could be conducted to explore the potential use of Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) in combination with other drugs for enhanced therapeutic effects.
In conclusion, Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) in scientific research.

Synthesis Methods

Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by acetylation with acetic anhydride and methylation with methyl iodide. The yield of this synthesis method is relatively high, making it a cost-effective and efficient way to produce Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI).

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI) has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of new drugs.

properties

CAS RN

193635-13-1

Product Name

Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans-(9CI)

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl (1R,2R)-2-acetamidocyclohexane-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h8-9H,3-6H2,1-2H3,(H,11,12)/t8-,9-/m1/s1

InChI Key

BDHJVDJFIYEXFN-RKDXNWHRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC

SMILES

CC(=O)NC1CCCCC1C(=O)OC

Canonical SMILES

CC(=O)NC1CCCCC1C(=O)OC

synonyms

Cyclohexanecarboxylic acid, 2-(acetylamino)-, methyl ester, trans- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.